N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide
Description
N-[(2-Chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide is a thiourea benzamide derivative characterized by a 4-fluorobenzoyl group linked to a carbamothioyl moiety, which is further substituted with a 2-chloropyridin-3-yl group.
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3OS/c14-11-10(2-1-7-16-11)17-13(20)18-12(19)8-3-5-9(15)6-4-8/h1-7H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWPGAHESDWAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324687 | |
| Record name | N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49815834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866014-31-5 | |
| Record name | N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide typically involves the reaction of 2-chloropyridine-3-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran; low to moderate temperatures.
Substitution: Amines, thiols; organic solvents like dichloromethane or ethanol; room temperature to reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The presence of the chloropyridinyl and fluorobenzamide groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Properties
- Molecular Formula : $ \text{C}{13}\text{H}8\text{ClFN}_3\text{OS} $ (inferred from structural analogs in and ).
- Synthesis: Typically synthesized via nucleophilic substitution reactions between 4-fluorobenzoyl isothiocyanate and 2-chloro-3-aminopyridine derivatives, yielding white to off-white crystalline solids with moderate to high purity .
- Characterization : Confirmed via $ ^1\text{H} $ NMR, IR spectroscopy, and elemental analysis. For example, IR spectra show characteristic peaks for C=O (1666 cm$ ^{-1} $), C=S (∼1200 cm$ ^{-1} $), and N-H (∼3125 cm$ ^{-1} $) stretching modes .
Comparison with Structurally Similar Compounds
Thiourea benzamide derivatives vary significantly in bioactivity and physicochemical properties depending on substituents. Below is a detailed comparison:
Substituent Effects on Physicochemical Properties
Key Observations :
- However, methyl or nitro groups () increase melting points (e.g., 246°C for thiophene-2-carboxamide derivatives) .
- Yields : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) generally exhibit lower yields (50–64%) due to steric hindrance, whereas thiophene-based analogs achieve higher yields (82%) .
Anticancer Activity
- This compound: Limited direct data, but structural analogs like L1 (4-chlorophenyl variant) show moderate activity against PC3 (prostate cancer) and HepG2 (liver cancer) cell lines, with IC$ _{50} $ values of 28–35 µM .
- Platinum/Palladium Complexes : Bis-[N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide] metal complexes exhibit enhanced antibacterial activity (MIC: 4–16 µg/mL) compared to free ligands, suggesting metal coordination amplifies bioactivity .
Electrochemical Behavior
- N-(Dimethylcarbamothioyl)-4-fluorobenzamide : Forms stable Ni(II) and Cu(II) complexes with irreversible oxidation peaks at +1.38 V (Ni) and +1.25 V (Cu), indicating redox-active metal centers .
- Thiophene-2-carboxamide Derivatives : Co(II) and Cu(II) complexes show quasi-reversible redox processes at +0.85–1.10 V, suggesting ligand structure influences electron transfer kinetics .
Structural and Functional Divergence
Biological Activity
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide is a thiourea derivative that has gained attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and infectious diseases. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
This compound can be synthesized through the reaction of 2-chloropyridine-3-amine with 4-fluorobenzoyl chloride in the presence of a base like triethylamine. The introduction of the carbamothioyl group is achieved by treating the intermediate with thiophosgene. This compound has a molecular weight of 309.75 g/mol and a structural formula characterized by a chloropyridinyl group, a carbamothioyl moiety, and a fluorobenzamide group.
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of key enzymes responsible for cell cycle regulation, leading to apoptosis in malignant cells .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Inhibition of cyclin-dependent kinases |
| A549 (Lung) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 12 | Disruption of mitochondrial membrane potential |
Antibacterial Activity
In addition to its anticancer effects, this compound has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Table 2: Antibacterial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Inhibition of peptidoglycan synthesis |
| Escherichia coli | 16 µg/mL | Disruption of ribosomal function |
The biological activity of this compound is attributed to its ability to bind selectively to specific molecular targets within cells. This binding inhibits the activity of enzymes involved in critical cellular processes such as proliferation and survival. For instance, its interaction with cyclin-dependent kinases leads to cell cycle arrest and subsequent apoptosis in cancer cells .
Case Studies
- Breast Cancer Study : A study published in Cancer Research highlighted that treatment with this compound resulted in a significant reduction in tumor size in MCF-7 xenograft models.
- Antibacterial Efficacy : In vitro studies showed that this compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent against resistant bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide, and how can reaction conditions be controlled to maximize yield?
- The synthesis typically involves coupling 4-fluorobenzoyl chloride with a thiourea derivative containing the 2-chloropyridin-3-yl moiety. Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is critical for achieving >90% purity .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- 1H/13C NMR is essential for verifying the carbamothioyl linkage and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular mass, while HPLC (with UV detection at 254 nm) assesses purity. X-ray crystallography (if crystalline) resolves stereoelectronic details of the pyridine-thiourea interaction .
Q. How does the electron-withdrawing 2-chloropyridinyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- The chlorine atom at the 2-position on the pyridine ring enhances electrophilicity at the adjacent nitrogen, facilitating nucleophilic attacks (e.g., by amines or thiols). This reactivity is critical for designing derivatives for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What computational methods are suitable for modeling the compound’s binding affinity to biological targets, and how can these predictions be validated experimentally?
- Density Functional Theory (DFT) optimizes the geometry and calculates electrostatic potential surfaces. Molecular docking (using AutoDock Vina) predicts interactions with enzymes like kinases or cytochrome P450 isoforms. Experimental validation involves surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
Q. How can discrepancies in biological assay data (e.g., IC50 values) between batches of the compound be systematically investigated?
- Step 1: Verify purity via HPLC and HRMS to rule out batch-specific impurities.
- Step 2: Perform stability studies under assay conditions (pH, temperature) to detect degradation products.
- Step 3: Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Co-crystallization: Use solvent mixtures (e.g., DMSO/water) or co-formers (e.g., carboxylic acids) to stabilize lattice formation.
- Temperature Gradients: Slow cooling from 60°C to 4°C promotes ordered crystal growth.
- Synchrotron Radiation: Enhances resolution for weakly diffracting crystals .
Q. How does the 4-fluorobenzamide moiety influence metabolic stability in pharmacokinetic studies?
- The fluorine atom reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life. In vitro assays with liver microsomes (human/rat) quantify metabolic clearance rates. LC-MS/MS tracks hydroxylation or defluorination metabolites .
Methodological Considerations
- Synthetic Optimization: Use design of experiments (DoE) to screen solvent, catalyst, and temperature variables efficiently .
- Data Validation: Cross-reference NMR shifts with predicted values (e.g., using ACD/Labs or ChemDraw) to confirm assignments .
- Biological Assays: Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
